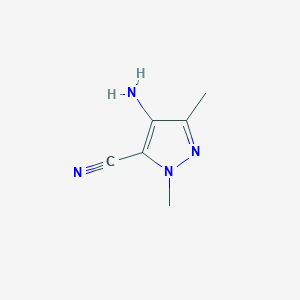![molecular formula C16H16O3 B2596109 3-[(4-Ethylphenoxy)methyl]benzoesäure CAS No. 438531-28-3](/img/structure/B2596109.png)
3-[(4-Ethylphenoxy)methyl]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Ethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-ethylphenoxy group via a methylene bridge . It is a white to off-white powder that is used in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
3-[(4-Ethylphenoxy)methyl]benzoic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mode of action typically involves the compound entering the microbial cell, where it dissociates due to the higher internal pH and releases protons, thereby lowering the internal pH . This can disrupt the normal functioning of the cell and inhibit growth .
The pharmacokinetics of benzoic acid derivatives would generally involve absorption, distribution, metabolism, and excretion (ADME). They can be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism often occurs in the liver, and the compounds are typically excreted in the urine .
The efficacy and stability of these compounds can be influenced by environmental factors such as pH and temperature. For example, they are typically more effective in acidic environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylphenoxy)methyl]benzoic acid typically involves the reaction of 4-ethylphenol with benzyl chloride in the presence of a base to form 4-ethylphenoxybenzyl chloride . This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product . The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Organic solvents such as dichloromethane or toluene
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of 3-[(4-Ethylphenoxy)methyl]benzoic acid may involve continuous flow reactors to optimize yield and purity . The use of automated systems ensures consistent reaction conditions and minimizes human error .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Ethylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acids and their derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Methylphenoxy)methyl]benzoic acid
- 3-[(4-Propylphenoxy)methyl]benzoic acid
- 3-[(4-Butylphenoxy)methyl]benzoic acid
Uniqueness
3-[(4-Ethylphenoxy)methyl]benzoic acid is unique due to its specific ethyl substitution on the phenoxy group, which can influence its chemical reactivity and biological activity . This makes it distinct from other similar compounds with different alkyl substitutions.
Eigenschaften
IUPAC Name |
3-[(4-ethylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-12-6-8-15(9-7-12)19-11-13-4-3-5-14(10-13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTJOHVRGADVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2596027.png)
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2596028.png)

![N-(3-methylphenyl)-2-{7-oxo-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2596030.png)


![N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2596036.png)
![1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2596038.png)
![3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2596040.png)


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2596044.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2596048.png)
